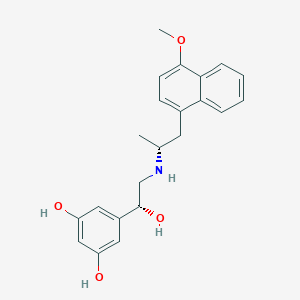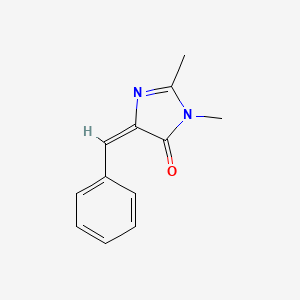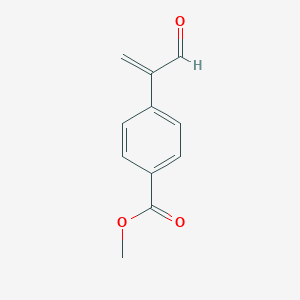![molecular formula C21H20ClN3O2S B15220580 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide CAS No. 606133-54-4](/img/structure/B15220580.png)
3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide is a complex organic compound that features a naphthoimidazole moiety linked to a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthoimidazole Core: The naphthoimidazole core can be synthesized by condensing naphthalene-2,3-diamine with glyoxal under acidic conditions.
Alkylation: The naphthoimidazole is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Sulfonamide Formation: Finally, the alkylated naphthoimidazole is reacted with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
化学反应分析
Types of Reactions
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthoimidazole and benzenesulfonamide moieties.
Reduction: Reduced forms of the naphthoimidazole and benzenesulfonamide moieties.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
科学研究应用
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The naphthoimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Naphthoimidazole Derivatives: Compounds with similar naphthoimidazole cores but different substituents.
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide groups but different aromatic or aliphatic substituents.
Uniqueness
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide is unique due to the combination of the naphthoimidazole and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
606133-54-4 |
|---|---|
分子式 |
C21H20ClN3O2S |
分子量 |
413.9 g/mol |
IUPAC 名称 |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-3-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14-8-9-17(13-18(14)22)28(26,27)23-10-4-7-21-24-19-11-15-5-2-3-6-16(15)12-20(19)25-21/h2-3,5-6,8-9,11-13,23H,4,7,10H2,1H3,(H,24,25) |
InChI 键 |
VPIYLOMSBTVDDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC4=CC=CC=C4C=C3N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)



![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)





